molecular formula C7H12FN B11755034 3-Fluoroquinuclidine

3-Fluoroquinuclidine

Cat. No.: B11755034
M. Wt: 129.18 g/mol
InChI Key: AGJYLFHJRMKJOS-UHFFFAOYSA-N
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Description

3-Fluoroquinuclidine is a fluorinated derivative of quinuclidine, a bicyclic amine with the molecular formula C7H12FN

Preparation Methods

The synthesis of 3-Fluoroquinuclidine typically involves the fluorination of quinuclidine derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving halogenation and subsequent fluorination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Fluoroquinuclidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents include sodium fluoride and other halide salts.

    Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-fluorine bonds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinuclidinone derivatives, while substitution reactions can produce a variety of fluorinated compounds.

Scientific Research Applications

3-Fluoroquinuclidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the role of fluorinated compounds in biological processes.

    Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and antiviral activities. Fluorinated compounds often exhibit enhanced biological activity and stability.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoroquinuclidine involves its interaction with specific molecular targets. In biological systems, fluorinated compounds like this compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and inhibition of DNA replication . This mechanism is similar to that of fluoroquinolones, a class of antibiotics known for their effectiveness against bacterial infections.

Comparison with Similar Compounds

3-Fluoroquinuclidine can be compared with other fluorinated quinuclidine derivatives and related compounds:

    3-Fluoroquinoline: Similar in structure but with a quinoline ring system, it exhibits different chemical properties and applications.

    Fluoroquinolones: A class of antibiotics that share a similar mechanism of action, targeting bacterial DNA replication.

    Quinuclidine: The parent compound without the fluorine atom, used as a base structure in various chemical syntheses.

The uniqueness of this compound lies in its specific fluorination, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

3-fluoro-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C7H12FN/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2

InChI Key

AGJYLFHJRMKJOS-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)F

Origin of Product

United States

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